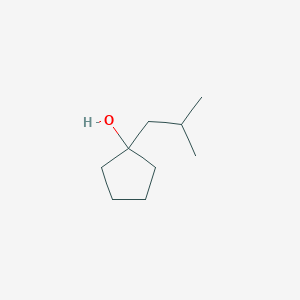

1-(2-Methylpropyl)cyclopentan-1-ol

Description

1-(2-Methylpropyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a branched 2-methylpropyl (isobutyl) substituent at the 1-position of the cyclopentane ring. The compound’s structure combines the rigidity of the cyclopentane backbone with the steric and hydrophobic effects of the isobutyl group.

Properties

IUPAC Name |

1-(2-methylpropyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(2)7-9(10)5-3-4-6-9/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWDLFMCZAIJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with isobutylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding cyclopentanone derivative. This method ensures high yield and purity of the final product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed:

Oxidation: Cyclopentanone or 1-(2-Methylpropyl)cyclopentanone.

Reduction: 1-(2-Methylpropyl)cyclopentane.

Substitution: 1-(2-Methylpropyl)cyclopentyl chloride.

Scientific Research Applications

1-(2-Methylpropyl)cyclopentan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Cyclopentanols and Cyclopentenes

highlights the synthesis of alkylated cyclopentenes (e.g., methyl, ethyl, propyl derivatives) via dehydration of alcohols or alkyl halide reactions.

- Steric Effects: The isobutyl group in 1-(2-Methylpropyl)cyclopentan-1-ol introduces greater steric hindrance compared to linear alkyl chains (e.g., propyl or butyl). This hindrance may slow esterification or nucleophilic substitution reactions, as seen in bulkier organophosphorus compounds .

- Physical Properties : Branched alkyl groups typically reduce melting points due to inefficient crystal packing. For instance, this compound is expected to exhibit lower water solubility than its linear analogues (e.g., 1-propylcyclopentan-1-ol) but higher solubility in organic solvents .

Table 1: Comparison of Alkyl-Substituted Cyclopentanols

| Compound | Substituent | Key Properties (Expected) |

|---|---|---|

| 1-Methylcyclopentan-1-ol | Linear (methyl) | Higher melting point, moderate hydrophobicity |

| 1-Ethylcyclopentan-1-ol | Linear (ethyl) | Intermediate steric hindrance |

| This compound | Branched (isobutyl) | Lower melting point, high hydrophobicity |

Functionalized Cyclopentanols: Amino vs. Alkyl Substituents

discusses 1-(1-Aminobutan-2-yl)cyclopentan-1-ol, a cyclopentanol derivative with an aminoalkyl group. Key comparisons include:

- Reactivity: The amino group enables hydrogen bonding and participation in acid-base reactions, making it suitable for pharmaceutical applications (e.g., drug intermediates). In contrast, the isobutyl group in this compound enhances hydrophobicity, favoring use in solvents or polymer additives .

- Synthesis Complexity: Introducing an amino group requires protective strategies (e.g., Boc protection), whereas alkylation of cyclopentanols is comparatively straightforward .

Table 2: Functional Group Impact on Cyclopentanols

| Compound | Functional Group | Key Applications |

|---|---|---|

| 1-(1-Aminobutan-2-yl)cyclopentan-1-ol | Aminoalkyl | Pharmaceuticals, agrochemicals |

| This compound | Isobutyl | Organic synthesis, fragrances |

Organophosphorus Compounds with Isobutyl Substituents

lists phosphonofluoridates containing 2-methylpropyl groups (e.g., 1-(2-Methylpropyl)-3-methylbutyl ethylphosphonofluoridate). While these are structurally distinct from cyclopentanols, the shared isobutyl group suggests:

- Synthetic Flexibility : The isobutyl group’s versatility in diverse compound classes underscores its utility in tailoring molecular properties .

Biological Activity

1-(2-Methylpropyl)cyclopentan-1-ol is a cyclopentane derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits interactions with various biomolecules, which may influence its pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C10H18O. The compound features a cyclopentane ring with a hydroxyl group that facilitates hydrogen bonding with biomolecules, potentially altering their structure and function. Its hydrophobic characteristics allow it to interact with lipid membranes, affecting membrane fluidity and permeability.

The biological activity of this compound is primarily attributed to its interaction with cellular targets. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing enzymatic activities and signal transduction pathways. Additionally, the compound's lipophilicity allows it to penetrate cellular membranes, which may enhance its bioavailability and therapeutic efficacy.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that compounds structurally similar to this compound can induce apoptosis in cancer cells. The compound's ability to interact with apoptotic pathways highlights its potential in cancer therapy development.

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains. This suggests potential applications in treating infections .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Safety Profile

While the therapeutic potential of this compound is promising, safety assessments are crucial. The compound may pose risks such as skin irritation or respiratory issues upon exposure. Proper handling procedures should be implemented during research and application phases to mitigate these risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.